molecular formula C18H20N2O B2491617 N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1208846-62-1

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2491617
CAS No.: 1208846-62-1
M. Wt: 280.371
InChI Key: OJEQMJKTHGZVMW-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound built around the pyrrolidine carboxamide scaffold, a structure of significant interest in modern drug discovery . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that provides a valuable three-dimensional structure for exploring pharmacophore space, influencing a molecule's conformation and its binding to biological targets like enantioselective proteins . This specific scaffold has been successfully exploited in various research areas. For instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for novel anti-tuberculosis agents . The adaptability of the pyrrolidine carboxamide core allows for extensive chemical modifications, enabling researchers to fine-tune pharmacological properties and develop compounds with high target selectivity . Furthermore, structural analogs featuring the N-phenyl pyrrolidine carboxamide motif have been investigated for potential applications as anticonvulsant agents . This compound is presented to the research community as a building block for the synthesis and screening of novel bioactive molecules. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-6-5-9-17(12-14)19-18(21)20-11-10-16(13-20)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQMJKTHGZVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Halogenated derivatives with bromine or chlorine atoms replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is being investigated for its potential as a pharmacological agent. Research indicates that it may possess analgesic and anti-inflammatory properties, making it a candidate for drug development aimed at treating pain and inflammation-related conditions.

Mechanism of Action
The compound interacts with specific molecular targets, such as receptors and enzymes. Its mechanism involves modulating the activity of these targets, potentially acting as an inhibitor in inflammatory pathways. This modulation can lead to significant therapeutic effects, particularly in conditions characterized by chronic inflammation.

Cytotoxicity Studies
Cytotoxicity studies have revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, the following table summarizes IC50 values for some synthesized derivatives:

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin (control)>1000

These results indicate that derivatives of this compound may selectively target cancer cells while minimizing effects on normal cells.

Biological Studies

Enzyme Inhibition and Receptor Binding
In biological studies, this compound has been used to explore enzyme inhibition and receptor binding mechanisms. Its binding affinity to various biological targets is enhanced by the structural characteristics of the compound, which can influence its biological activity.

Antifungal Activity
Research has shown that compounds with similar structural features exhibit antifungal properties. This compound may also benefit from modifications that enhance its efficacy against fungal pathogens.

Materials Science

Synthesis of Novel Polymers
This compound serves as a building block in organic synthesis and is explored for its potential use in developing novel materials with unique properties. Its application in the formulation of advanced materials such as polymers or coatings highlights its versatility in materials science.

Case Study 1: Enhancing Anticancer Drug Efficacy

A study demonstrated that this compound could augment the efficacy of existing anticancer drugs like sorafenib in murine hepatocellular carcinoma cells. The underlying mechanism involved interference with lipid signaling pathways, leading to reduced expression of multidrug resistance transporters and increased accumulation of the drug within cancer cells .

Case Study 2: Antifungal Properties

In another investigation, derivatives of this compound were tested for antifungal activity against various strains. The results indicated that modifications to the phenyl moiety significantly enhanced antifungal efficacy, suggesting a promising avenue for developing new antifungal agents.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways and molecular interactions depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrrolidine Carboxamides

Compound Name Substituents on Pyrrolidine Carboxamide Substituent Notable Modifications Biological/Functional Relevance Reference
N-(3-Methylphenyl)-3-phenylpyrrolidine-1-carboxamide 3-phenyl 3-methylphenyl None Hypothesized enzyme inhibition* Inferred
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 5-oxo, 1-phenyl 3-hydroxyphenyl Oxo group at C5, hydroxyl at phenyl Enhanced solubility, potential H-bonding
1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide 5-oxo, 1-cyclohexyl 3-methylphenyl Cyclohexyl at N1, oxo at C5 Improved metabolic stability
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide None 3-nitrophenyl Nitro group at phenyl Electron-withdrawing effects on reactivity
N-Methyl-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide N-methyl, 3-methyl(phenyl)amino Phenyl Amino-methyl substitution Potential CNS activity

*Inferred from structural similarity to urea derivatives with confirmed enzyme inhibitory activity .

Physicochemical Properties and Structure-Activity Relationships (SAR)

  • Electron Effects : Nitro-substituted derivatives (e.g., ) exhibit reduced basicity at the carboxamide nitrogen, affecting reactivity in electrophilic environments.

Biological Activity

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a carboxamide functional group. The presence of the 3-methyl and 3-phenyl substituents contributes to its unique chemical properties and biological activities.

Property Description
IUPAC Name This compound
Molecular Formula C18_{18}H22_{22}N2_{2}O
Molecular Weight 290.38 g/mol
Solubility Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key proteins involved in cell cycle regulation and apoptosis .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation, although specific targets have yet to be fully elucidated.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptosis through the activation of caspases or modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring or substituents on the phenyl groups can significantly impact its efficacy.

Modification Effect on Activity
Addition of halogen atomsIncreased antimicrobial potency
Alteration of alkyl chain lengthEnhanced anticancer activity
Variations in carboxamide groupChanges in solubility and bioavailability

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, demonstrating significant potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as an anticancer agent .

Q & A

Q. Q1. What are the standard synthetic routes for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting with pyrrolidine ring formation via cyclization (e.g., from 1,4-diketones or amino alcohols), followed by functionalization of the aromatic substituents. Key steps include:

  • Nucleophilic aromatic substitution for introducing the 3-methylphenyl group.
  • Carboxamide coupling using reagents like EDCl/HOBt or carbodiimides to link the pyrrolidine and phenyl moieties.
    Critical parameters include reaction temperature (60–100°C for cyclization), solvent polarity (e.g., DMF for coupling reactions), and catalyst choice (e.g., Lewis acids for regioselectivity) . Purification via column chromatography or recrystallization is essential to achieve >90% purity.

Q. Q2. How is the structural integrity of this compound validated in experimental settings?

Validation relies on spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine carbons at δ 45–55 ppm) .
  • Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 335.18).
  • HPLC : Assesses purity (>95% for biological assays) .

Q. Q3. What preliminary biological activities have been reported for pyrrolidine carboxamide derivatives?

Pyrrolidine carboxamides exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus), anti-inflammatory (IC50: 10–50 nM for COX-2 inhibition), and anticancer activity (e.g., 50% growth inhibition at 10 µM in MCF-7 cells). These effects are attributed to interactions with enzyme active sites or receptor binding pockets .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across structurally similar pyrrolidine carboxamides?

Contradictions often arise from substituent electronic effects or assay variability. Strategies include:

  • Comparative SAR studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate activity drivers .
  • Target engagement assays : Use techniques like SPR (surface plasmon resonance) to measure binding affinities (e.g., Kd values) for hypothesized targets (e.g., kinase domains) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP >3 correlates with improved blood-brain barrier penetration) .

Q. Q5. What methodologies optimize the enantiomeric purity of this compound for chiral applications?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases to resolve enantiomers (α >1.5) .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to achieve >90% enantiomeric excess (ee) .

Q. Q6. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

  • Molecular docking : Predict binding poses in target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to generate predictive models (R² >0.85) .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) for scale-up .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.